molecular formula C18H22N2O7 B15211608 (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid CAS No. 61596-44-9

(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid

Cat. No.: B15211608
CAS No.: 61596-44-9
M. Wt: 378.4 g/mol
InChI Key: JBLUPNGTQIBIGX-KBPBESRZSA-N
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Description

(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound with significant applications in various fields of science. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a pyrrolidine ring, and a pentanedioic acid moiety. Its stereochemistry is defined by the (S)-configuration at two chiral centers, making it an enantiomerically pure compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Amidation Reaction: The carboxylic acid group of the pyrrolidine derivative is then coupled with an amine to form the amide bond, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Pentanedioic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating enzymatic pathways, modulating receptor activity, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-1-((Methoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
  • (S)-2-((S)-1-((Ethoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
  • (S)-2-((S)-1-((Propoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid

Uniqueness

(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

61596-44-9

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C18H22N2O7/c21-15(22)9-8-13(17(24)25)19-16(23)14-7-4-10-20(14)18(26)27-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,19,23)(H,21,22)(H,24,25)/t13-,14-/m0/s1

InChI Key

JBLUPNGTQIBIGX-KBPBESRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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